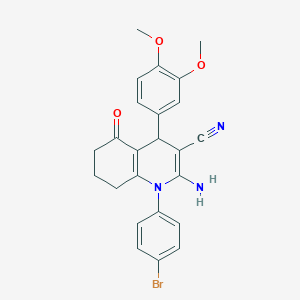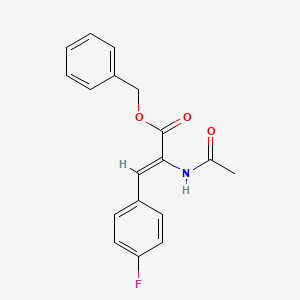![molecular formula C23H21N3O4 B11545690 N-(3-{[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11545690.png)
N-(3-{[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[(2E)-2-(2-羟基-5-甲氧基苯亚甲基)肼基]羰基}苯基)-4-甲基苯甲酰胺是一种复杂的有机化合物 ,其特征在于具有苯亚甲基腙部分 。
准备方法
合成路线和反应条件
N-(3-{[(2E)-2-(2-羟基-5-甲氧基苯亚甲基)肼基]羰基}苯基)-4-甲基苯甲酰胺的合成通常涉及2-羟基-5-甲氧基苯甲醛与肼衍生物 的缩合,然后用4-甲基苯甲酰氯酰化。反应条件通常需要乙醇或甲醇 等溶剂,并可能由酸或碱催化以促进缩合反应。
工业生产方法
这种化合物的工业生产方法可能涉及类似的合成路线,但规模更大。这将包括使用工业反应器和连续流动系统,以确保高效且一致的生产。反应条件将针对产率和纯度进行优化,并仔细控制温度、压力和反应时间。
化学反应分析
反应类型
N-(3-{[(2E)-2-(2-羟基-5-甲氧基苯亚甲基)肼基]羰基}苯基)-4-甲基苯甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的氧化物。
还原: 还原反应可以将腙部分转化为肼。
取代: 亲电和亲核取代反应可以在芳香环上发生。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃) 。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 取代反应的条件各不相同,但通常涉及钯或铜 等催化剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生醌 ,而还原可能产生肼 。
科学研究应用
N-(3-{[(2E)-2-(2-羟基-5-甲氧基苯亚甲基)肼基]羰基}苯基)-4-甲基苯甲酰胺在科学研究中有多种应用:
化学: 用作配位化学中的配体,以及用于合成更复杂分子的构件。
生物学: 研究其作为酶抑制剂的潜力或作为研究生物学途径的探针。
医药: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发先进材料,例如聚合物和纳米材料。
作用机制
N-(3-{[(2E)-2-(2-羟基-5-甲氧基苯亚甲基)肼基]羰基}苯基)-4-甲基苯甲酰胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,改变其活性并影响各种生化途径。腙部分对于其结合亲和力和特异性尤其重要。
相似化合物的比较
类似化合物
- N-(3-{[(2E)-2-(2-羟基苯亚甲基)肼基]羰基}苯基)-4-甲基苯甲酰胺
- N-(3-{[(2E)-2-(2-羟基-4-甲氧基苯亚甲基)肼基]羰基}苯基)-4-甲基苯甲酰胺
独特性
N-(3-{[(2E)-2-(2-羟基-5-甲氧基苯亚甲基)肼基]羰基}苯基)-4-甲基苯甲酰胺的独特性在于苯亚甲基环的5位存在甲氧基。这种结构特征可以影响其化学反应性和生物活性,使其不同于类似化合物。
属性
分子式 |
C23H21N3O4 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC 名称 |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-3-[(4-methylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C23H21N3O4/c1-15-6-8-16(9-7-15)22(28)25-19-5-3-4-17(12-19)23(29)26-24-14-18-13-20(30-2)10-11-21(18)27/h3-14,27H,1-2H3,(H,25,28)(H,26,29)/b24-14+ |
InChI 键 |
PBXSMAAIQWYRPP-ZVHZXABRSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)OC)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=C(C=CC(=C3)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11545614.png)


![3,4-dibromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11545623.png)
![2-(Benzoyloxy)-5-[(E)-{[(1,5-diphenyl-1H-1,2,4-triazol-3-YL)formamido]imino}methyl]phenyl benzoate](/img/structure/B11545625.png)

![(4Z,4'Z)-4,4'-{biphenyl-4,4'-diylbis[imino(Z)methylylidene]}bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11545639.png)
![2-[(6-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11545653.png)
![N-({N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11545659.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11545666.png)
![3-[(4-Chlorophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine](/img/structure/B11545670.png)
![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11545698.png)
![2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11545702.png)
![2-Bromo-4-nitro-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol](/img/structure/B11545704.png)
